2-(5-Methoxy-1H-indazol-3-YL)acetic acid

Übersicht

Beschreibung

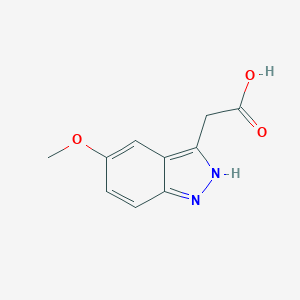

2-(5-Methoxy-1H-indazol-3-yl)acetic acid (CAS: 10226-37-6) is a heterocyclic compound featuring an indazole core substituted with a methoxy group at the 5-position and an acetic acid moiety at the 3-position. Its molecular formula is C₁₀H₁₀N₂O₃, with a molecular weight of 206.20 g/mol . The compound is stored under controlled conditions (2–8°C) due to its sensitivity to environmental degradation, as indicated by its hazard warnings (H302, H315, H319, H335) . Indazole derivatives like this are pivotal in medicinal chemistry, often serving as intermediates for synthesizing bioactive molecules targeting inflammation, cancer, and neurological disorders.

Vorbereitungsmethoden

Cyclization of 2-Amino-5-Methoxycinnamic Acid Derivatives

The most direct method for synthesizing 2-(5-methoxy-1H-indazol-3-yl)acetic acid involves cyclization of 2-amino-5-methoxycinnamic acid precursors. This approach mirrors protocols used for analogous chloro-substituted indazoles, as demonstrated in a study on 5-chloro-1H-indazole-3-acetic acid synthesis .

Reaction Mechanism and Conditions

-

Diazotization : Treatment of 2-amino-5-methoxycinnamic acid with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) generates a diazonium intermediate.

-

Cyclization : Addition of sodium sulfite (Na₂SO₃) under reflux conditions induces cyclization, forming the indazole core.

-

Acidification : The product is precipitated via acidification with HCl and purified via recrystallization.

Table 1: Optimized Conditions for Cyclization

Yield : 60–70% after recrystallization .

Esterification-Hydrolysis Route from Indole Precursors

An alternative route involves synthesizing methyl esters of indole derivatives followed by hydrolysis. This method, adapted from indole-2-carboxylic acid ester synthesis , offers scalability and compatibility with sensitive functional groups.

Stepwise Procedure

-

Esterification : React 5-methoxy-1H-indazole-3-carboxylic acid with methanol (MeOH) and sulfuric acid (H₂SO₄) under reflux to form the methyl ester.

-

Alkylation : Introduce the acetic acid moiety via alkylation with chloroacetic acid in the presence of a base (e.g., NaH).

-

Hydrolysis : Hydrolyze the ester group using aqueous NaOH, followed by acidification to yield the final product.

Table 2: Comparative Yields for Esterification-Hydrolysis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux | 85–90 |

| Alkylation | Chloroacetic acid, NaH, THF | 70–75 |

| Hydrolysis | 2M NaOH, 80°C | 90–95 |

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining yield, as evidenced in studies on azaindole derivatives . This method is ideal for rapid optimization.

Protocol

-

Hydrazine Cyclization : Combine 5-methoxy-2-nitrobenzaldehyde with hydrazine hydrate in acetic acid.

-

Microwave Cyclization : Irradiate the mixture at 120°C for 10 minutes to form the indazole core.

-

Acetic Acid Introduction : React the indazole intermediate with bromoacetic acid under basic conditions.

Table 3: Microwave vs. Conventional Heating

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors and automated platforms are recommended to enhance reproducibility. Key considerations include:

-

Catalyst Recovery : Heterogeneous catalysts (e.g., Cu₂O) minimize metal contamination.

-

Purity Control : In-line HPLC monitoring ensures >98% purity .

Challenges and Optimization Strategies

Common Issues

-

Regioselectivity : Competing formation of 1H- vs. 2H-indazole isomers. Mitigated by using bulky bases (e.g., DBU) .

-

Byproduct Formation : Nitroso intermediates may dimerize. Additives like urea suppress this .

Yield Improvement Techniques

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(5-Methoxy-1H-indazol-3-YL)acetic acid is primarily investigated for its potential therapeutic benefits. Its structural characteristics suggest it may act on various biological pathways, making it a candidate for drug development.

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory properties of indole derivatives, including compounds similar to this compound. The results indicated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The compound demonstrated selective inhibition of COX-2, suggesting its potential as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

| Compound | % Inhibition (2h) | % Inhibition (3h) |

|---|---|---|

| Indomethacin | 77.23% | 76.89% |

| Compound S3 | 61.99% | 61.20% |

| Compound S7 | 61.47% | 62.24% |

| Compound S14 | 62.69% | 63.69% |

Antimicrobial Research

The compound is also being explored for its antimicrobial properties. Preliminary studies indicate that derivatives of indazole can exhibit activity against various bacterial strains, which opens avenues for developing new antibiotics or adjunct therapies for existing treatments .

Cancer Research

In cancer research, compounds with similar structures have been shown to inhibit tumor growth in vitro and in vivo models. The mechanism often involves the modulation of apoptotic pathways and cell cycle regulation, making this compound a subject of interest for further studies aimed at cancer therapy .

Wirkmechanismus

The mechanism of action of 2-(5-Methoxy-1H-indazol-3-YL)acetic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes and receptors involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) enzymes and various kinases.

Pathways Involved: It can modulate signaling pathways related to inflammation and cell proliferation, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared to structurally related indole, indazole, and benzofuran derivatives, focusing on substituents, physicochemical properties, and pharmacological relevance.

Structural and Physicochemical Comparison

Key Observations :

- Acetic Acid Moiety : The 3-CH₂COOH group is critical for hydrogen bonding and receptor interactions, as seen in NSAIDs like indomethacin .

- Molecular Weight : Derivatives with additional substituents (e.g., indomethacin) exhibit higher molecular weights, correlating with altered pharmacokinetic profiles .

Indomethacin vs. This compound

Indomethacin, a clinically used NSAID, shares structural similarities with the target compound but includes a 4-chlorobenzoyl group and methyl substitution. These modifications confer potent cyclooxygenase (COX) inhibition, whereas the simpler structure of this compound may prioritize selectivity for alternative targets .

Chlorinated Derivatives

This property is leveraged in antimicrobial agents .

Ethoxy and Methyl Substitutions

Ethoxy groups (e.g., CAS 34024-46-9) extend the half-life in vivo by resisting metabolic demethylation, while methyl groups at the 2-position (e.g., CAS 2882-15-7) improve steric shielding of the acetic acid moiety, enhancing stability .

Crystallographic and Stability Data

- Hydrogen Bonding : The acetic acid group forms centrosymmetric dimers via O–H···O interactions, as observed in 2-(2-methoxyphenyl)acetic acid (). This dimerization stabilizes the crystal lattice and influences solubility .

- Thermal Stability : Methoxy-substituted compounds exhibit lower melting points compared to chloro derivatives due to reduced intermolecular forces .

Biologische Aktivität

2-(5-Methoxy-1H-indazol-3-YL)acetic acid is a compound belonging to the indazole family, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 206.20 g/mol. The compound features an indazole ring substituted with a methoxy group and an acetic acid moiety, which enhances its solubility and biological activity. The presence of these functional groups suggests potential interactions with various biological targets, particularly in the central nervous system.

Biological Activities

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. Its structural similarity to other biologically active compounds implies possible interactions with neurotransmitter systems, which may contribute to its therapeutic effects.

Table 1: Summary of Biological Activities

The mechanisms by which this compound exerts its biological effects are not fully elucidated but appear to involve:

- Interaction with Receptors : The compound interacts with receptors involved in pain modulation and inflammation pathways, suggesting it may influence signaling related to these processes.

- Modulation of Neurotransmitter Systems : Its derivatives have been shown to affect neurotransmitter systems, potentially leading to therapeutic effects in neurological disorders.

Case Study: Analgesic Effects

A study investigating the analgesic properties of indazole derivatives demonstrated that compounds similar to this compound significantly reduced pain responses in animal models. The study highlighted that these compounds could modulate the release of pain-related neurotransmitters, confirming their potential as analgesics .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methodologies involving nucleophilic substitutions and condensation reactions. The ability to modify the indazole structure allows for the exploration of numerous derivatives with varying biological activities.

Table 2: Synthetic Methods for Indazole Derivatives

| Methodology | Description | Yield (%) |

|---|---|---|

| Acetic Acid Reaction | Heating indazole with acetic acid | 77% |

| N-benzoyl Indazole Synthesis | Introduction of benzoyl groups for activity enhancement | Varies by substitution |

Future Directions

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:

- Detailed Mechanistic Studies : Elucidating specific pathways and molecular targets involved in its action.

- Clinical Trials : Assessing efficacy and safety in human subjects for potential applications in pain management and anti-inflammatory therapies.

- Development of Derivatives : Exploring modifications to enhance potency and selectivity against specific biological targets.

Q & A

Q. Basic: What are the common synthetic routes for preparing 2-(5-Methoxy-1H-indazol-3-YL)acetic acid, and what methodological considerations are critical for achieving high yields?

Answer:

The synthesis typically involves alkylation of 5-methoxy-1H-indazole derivatives with chloroacetic acid under basic conditions. Key steps include:

- Reacting 5-methoxy-1H-indazole-3-thiol with chloroacetic acid in an equimolar ratio under reflux in ethanol or aqueous alkali medium (e.g., NaOH/KOH) to form the thioether intermediate.

- Acidic workup to isolate the product, followed by recrystallization for purity .

Critical considerations: - Stoichiometric control : Excess chloroacetic acid may lead to di-alkylation byproducts.

- Reaction medium : Alkaline conditions (pH 10–12) enhance nucleophilic substitution efficiency.

- Temperature : Reflux (70–80°C) optimizes reaction kinetics without decomposition .

Q. Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy :

- X-ray Crystallography :

Q. Advanced: How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental data (e.g., NMR chemical shifts or crystallographic parameters) for this compound?

Answer:

- Purity Verification : Ensure the compound is free of tautomers or solvates (e.g., hydrate formation) via TLC or HPLC .

- DFT Refinement :

- Crystallographic Re-analysis :

Q. Advanced: What strategies are employed to modify the core structure of this compound to enhance pharmacological activity?

Answer:

- Functionalization :

- Salt Formation :

- Characterization :

Q. Basic: What are the key solubility and stability parameters of this compound under various experimental conditions?

Answer:

- Solubility :

- Stability :

Q. Advanced: How do hydrogen-bonding patterns in the crystal structure influence reactivity or supramolecular interactions?

Answer:

- Dimer Formation :

- Reactivity Implications :

- Supramolecular Applications :

Eigenschaften

IUPAC Name |

2-(5-methoxy-2H-indazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-15-6-2-3-8-7(4-6)9(12-11-8)5-10(13)14/h2-4H,5H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDYNZAFBDWYOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(NN=C2C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635932 | |

| Record name | (5-Methoxy-2H-indazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10226-37-6 | |

| Record name | (5-Methoxy-2H-indazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.